molecular formula C21H19FN2O4S B11516553 N-[(2E,5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[(2E,5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B11516553
M. Wt: 414.5 g/mol
InChI Key: JXBXRFOYKQDCPV-YBFXNURJSA-N
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Description

N-[(2E,5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C₁₆H₁₆N₂O₇S₂

    Molecular Weight: 412.443 g/mol

    CAS Number: 1173013-32-5

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, we can infer potential methods based on similar structures. One approach involves the condensation of an ethoxy-substituted benzaldehyde with a thiazolidine-2,4-dione derivative. The reaction likely proceeds through a Knoevenagel condensation, resulting in the formation of the desired product.

Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed due to the compound’s rarity and specialized applications.

Chemical Reactions Analysis

Reactivity:: N-[(2E,5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide may undergo various reactions, including:

    Oxidation: Oxidative transformations of the thiazolidine ring.

    Reduction: Reduction of the carbonyl group or other functional moieties.

    Substitution: Nucleophilic substitutions at the benzylidene or thiazolidine positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols.

Major Products:: The specific products depend on reaction conditions, but potential outcomes include modified thiazolidine derivatives or cleavage products.

Scientific Research Applications

Chemistry::

    Drug Design: Researchers explore derivatives of this compound for potential drug candidates.

    Catalysis: The unique structure may find applications in catalytic processes.

Biology and Medicine::

    Antimicrobial Properties: Investigated for antibacterial or antifungal effects.

    Anti-inflammatory Activity: Possible anti-inflammatory properties.

Industry::

    Materials Science: Potential use in polymer chemistry or materials synthesis.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular targets or enzymatic pathways. Further studies are needed to unravel its mode of action.

Comparison with Similar Compounds

While N-[(2E,5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is unique, let’s highlight similar compounds:

    N-[(5E)-5-{3-Bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide:

    (5E)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid:

Properties

Molecular Formula

C21H19FN2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C21H19FN2O4S/c1-3-27-18-10-15(11-19-20(26)24-21(29-19)23-13(2)25)6-9-17(18)28-12-14-4-7-16(22)8-5-14/h4-11H,3,12H2,1-2H3,(H,23,24,25,26)/b19-11+

InChI Key

JXBXRFOYKQDCPV-YBFXNURJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)NC(=O)C)OCC3=CC=C(C=C3)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC(=O)C)OCC3=CC=C(C=C3)F

Origin of Product

United States

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